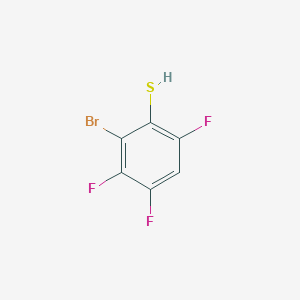
(R)-4-(1-Boc-amino-ethyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is a chemical compound characterized by a benzene ring substituted with a benzoic acid group and an aminoethyl group protected by a tert-butyloxycarbonyl (Boc) group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (R)-4-ethylbenzoic acid as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected aminoethyl derivative.
Purification: The resulting compound is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to streamline the process.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various oxidized products.
Reduction: The amino group, once deprotected, can be reduced to form amines.
Substitution: The benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation can yield benzoic acid derivatives.
Reduction can produce primary or secondary amines.
Substitution can result in halogenated benzene derivatives.
Applications De Recherche Scientifique
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through its interactions with molecular targets and pathways:
Molecular Targets: The Boc-protected amino group can be selectively deprotected to interact with specific enzymes or receptors.
Pathways Involved: The deprotected amino group can participate in biochemical pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other Boc-protected amino acids, such as (R)-4-(1-Boc-amino-propyl)-benzoic acid.
Uniqueness: The presence of the ethyl group in the aminoethyl derivative provides distinct reactivity and binding properties compared to other derivatives.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
Clé InChI |
FBAMWHCVNBCAPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


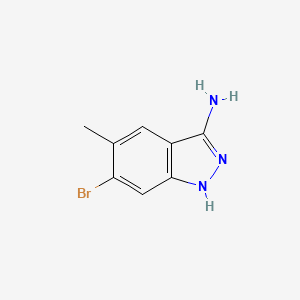
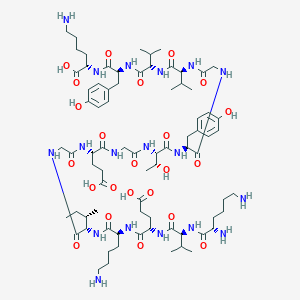
![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)



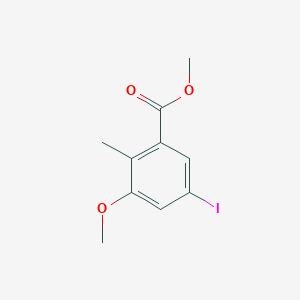
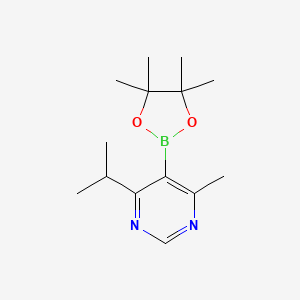
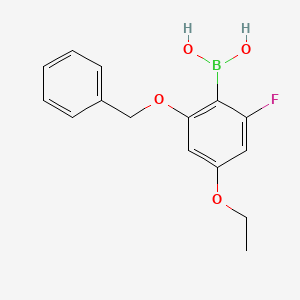
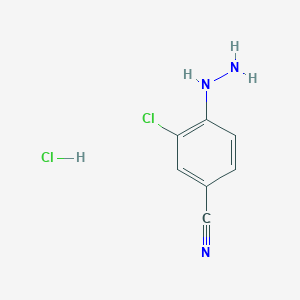
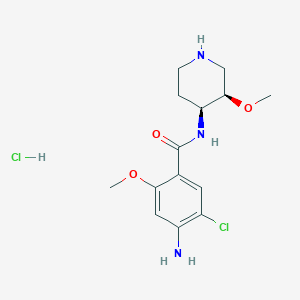
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)

